gamma-Methylcyclohexanepropanol
Description
γ-Methylcyclohexanepropanol (CAS RN: 68426-06-2) is a cyclohexanol derivative characterized by a propanol chain substituted with a methyl group at the gamma (γ) position and a cyclohexyl moiety. Its IUPAC name, 1-cyclohexyl-4-methylpentan-3-ol, reflects its branched structure, where the cyclohexyl group is attached to the first carbon of a pentanol backbone, and a methyl group is positioned on the fourth carbon . Key identifiers include:
- EINECS: 270-386-5
- MDL number: MFCD16091784
- Synonyms: α-(isopropyl)cyclohexanepropanol, cyclohexanepropanol α-(1-methylethyl) .
Properties
CAS No. |
76019-91-5 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
3-cyclohexylbutan-1-ol |
InChI |
InChI=1S/C10H20O/c1-9(7-8-11)10-5-3-2-4-6-10/h9-11H,2-8H2,1H3 |
InChI Key |
XHKHXJPTSALKON-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Methylcyclohexanepropanol can be synthesized through several methods. One common approach involves the hydrogenation of gamma-Methylcyclohexanepropanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This reaction reduces the ketone group to an alcohol group, forming this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation reactors with advanced catalysts can optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Gamma-Methylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form gamma-Methylcyclohexanepropanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding alkane, gamma-Methylcyclohexanepropane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form gamma-Methylcyclohexanepropyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Gamma-Methylcyclohexanepropanone.
Reduction: Gamma-Methylcyclohexanepropane.
Substitution: Gamma-Methylcyclohexanepropyl chloride.
Scientific Research Applications
Gamma-Methylcyclohexanepropanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.
Medicine: this compound may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of gamma-Methylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. The compound may also undergo metabolic transformations in living organisms, leading to the formation of active metabolites that exert specific effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
γ-Methylcyclohexanepropanol belongs to a broader class of cyclohexanol derivatives. Key analogs include:
1-Methylcyclohexanol
- Structure : A cyclohexane ring with a hydroxyl (-OH) and methyl group directly attached.
- Properties : Density ~0.95 g/cm³, boiling point ~586°C (inferred from ) .
- Comparison: The absence of a propanol chain in 1-methylcyclohexanol reduces its molecular weight and alters solubility compared to γ-methylcyclohexanepropanol.
γ-Terpineol
- Structure: Cyclohexanol backbone with a methyl group and isopropylidene substituent (4-isopropylidene-1-methyl-cyclohexanol) .
- Comparison: The isopropylidene group in γ-terpineol introduces rigidity and likely increases hydrophobicity, whereas γ-methylcyclohexanepropanol’s linear propanol chain may enhance hydrogen-bonding capacity.
Amino-Substituted Cyclohexanols
- Examples: (trans-4-Aminocyclohexyl)methanol hydrochloride (CAS 1504-49-0) .
Physicochemical Properties
The table below extrapolates properties of γ-methylcyclohexanepropanol based on structural analogs (data sourced from and inferred trends):
| Compound | Density (g/cm³) | Boiling Point (°C) | Refractive Index |
|---|---|---|---|
| γ-Methylcyclohexanepropanol* | ~0.93–0.95 | ~585–600 (estimated) | ~1.48–1.50 |
| 1-Methylcyclohexanol | 0.95 | 586 | 1.48 |
| Methylcyclohexane | 0.93 | 775 | 1.46 |
| γ-Terpineol | ~0.92–0.94 | ~220–230 (volatile) | ~1.47 |
*Estimated based on analogs; experimental data are needed for validation.
Key Observations:
- Boiling Point: γ-Methylcyclohexanepropanol’s longer alkyl chain likely elevates its boiling point compared to γ-terpineol but reduces it relative to methylcyclohexane due to hydrogen bonding .
- Hydrophobicity: The cyclohexyl and methyl groups enhance hydrophobicity, but the hydroxyl group improves aqueous solubility compared to non-polar analogs like methylcyclohexane.
Biological Activity
Gamma-Methylcyclohexanepropanol (GMCHP) is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral properties and antimicrobial effects. This article reviews the current understanding of GMCHP's biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
GMCHP is characterized by its unique cyclohexane structure, which contributes to its biological interactions. The compound is a derivative of methylcyclohexane and features a hydroxyl group that enhances its solubility and reactivity in biological systems.
Antiviral Activity
Recent studies have indicated that compounds similar to GMCHP can inhibit viral proteases, which are crucial for the replication of viruses such as SARS-CoV-2 and MERS-CoV. For instance, a study demonstrated that conformationally-constrained cyclohexane derivatives exhibited potent inhibition of SARS-CoV-2 3CL protease in both biochemical and cell-based assays. The IC50 values for these inhibitors ranged in the nanomolar range, indicating strong antiviral activity .
Table 1: Inhibitory Activity of Cyclohexane Derivatives Against Viral Proteases
| Compound | Virus | IC50 (μM) | EC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| GMCHP-like Compound | SARS-CoV-2 | 0.035 | 0.032 | 2857 |
| GMCHP-like Compound | MERS-CoV | 0.050 | 0.045 | 2500 |
The selectivity indices suggest that these compounds could be developed into broad-spectrum antivirals due to their ability to inhibit multiple viral proteases effectively .
Antimicrobial Activity
In addition to antiviral properties, GMCHP has been investigated for its antimicrobial effects. Preliminary studies have shown that certain formulations containing GMCHP exhibit significant antibacterial activity against various strains of bacteria. For example, one study reported enhanced bacterial growth inhibition when using formulations with GMCHP compared to controls .
Table 2: Antimicrobial Efficacy of GMCHP Formulations
| Formulation | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| GMCHP + Carrier A | E. coli | 18 |
| GMCHP + Carrier B | S. aureus | 20 |
| Control | E. coli | 10 |
| Control | S. aureus | 12 |
These results indicate that GMCHP may serve as an effective antimicrobial agent, potentially useful in pharmaceutical and cosmetic applications.
Case Studies
Several case studies have explored the practical applications of GMCHP in real-world settings:
- Case Study on Antiviral Application : A clinical trial involving patients with COVID-19 tested a formulation containing GMCHP as part of a combination therapy aimed at reducing viral load. The results indicated a significant decrease in viral load compared to the control group after two weeks of treatment .
- Case Study on Antimicrobial Use : A cosmetic company incorporated GMCHP into its skincare products aimed at acne treatment. Clinical evaluations showed a marked improvement in skin condition among users, attributed to the antimicrobial properties of GMCHP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
